Potency Advantage: TRPM8 Antagonist 3 (IC50 11 nM) vs. PF-05105679 (IC50 103 nM)
TRPM8 antagonist 3 inhibits TRPM8 with an IC50 of 11 nM, as reported in the foundational medicinal chemistry study [1]. This is a 9.4-fold improvement in potency over the widely cited probe compound PF-05105679, which has a reported IC50 of 103 nM for inhibition of voltage-activated currents in HEK293 cells expressing the human receptor .
| Evidence Dimension | TRPM8 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | PF-05105679: IC50 = 103 nM |
| Quantified Difference | 9.4-fold more potent |
| Conditions | HEK293 cells expressing human TRPM8; voltage-activated current assay |
Why This Matters
Higher potency enables lower compound concentrations in assays, reducing solvent artifacts and potential off-target effects in mechanistic studies.
- [1] Bianchini G, et al. Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. J Med Chem. 2021 Nov 25;64(22):16820-16837. View Source
